![molecular formula C14H12N2O3 B14268236 Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- CAS No. 156300-65-1](/img/structure/B14268236.png)
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- is an organic compound with a complex structure that includes both methoxy and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- typically involves the reaction of 2-methoxybenzenamine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This might include the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
化学反应分析
Types of Reactions
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The methoxy and nitrophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitrobenzoic acids, while reduction could produce aminobenzenamines.
科学研究应用
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methoxy group can influence the compound’s reactivity and binding affinity. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
相似化合物的比较
Similar Compounds
Benzenamine, 2-methoxy-4-nitro-: This compound has a similar structure but lacks the methylene linkage.
Benzenamine, N-methyl-4-nitro-: This compound has a methyl group instead of a methoxy group.
2-Methoxy-4-nitrobenzoic acid: This compound has a carboxylic acid group instead of an amino group.
Uniqueness
Benzenamine, 2-methoxy-N-[(4-nitrophenyl)methylene]-, (E)- is unique due to its specific combination of functional groups and the (E)-isomer configuration. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
156300-65-1 |
|---|---|
分子式 |
C14H12N2O3 |
分子量 |
256.26 g/mol |
IUPAC 名称 |
N-(2-methoxyphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H12N2O3/c1-19-14-5-3-2-4-13(14)15-10-11-6-8-12(9-7-11)16(17)18/h2-10H,1H3 |
InChI 键 |
VKFXDMFWDUDNCV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N=CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


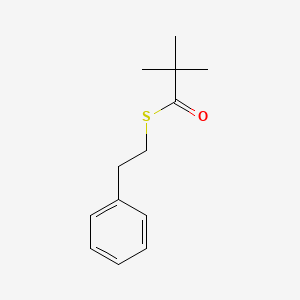
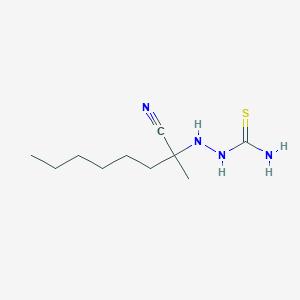
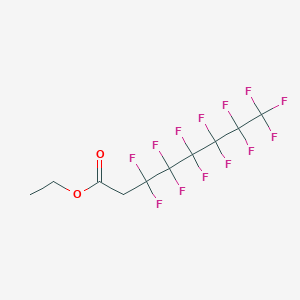
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
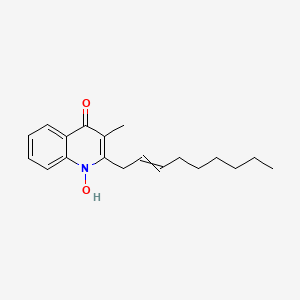
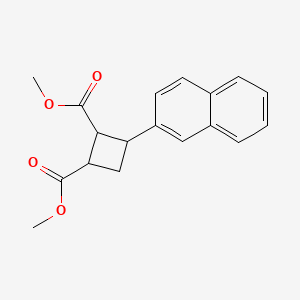
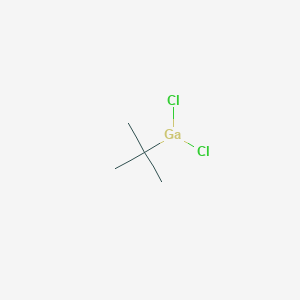
![1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)](/img/structure/B14268205.png)
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
methylene}bis(trimethylsilane)](/img/structure/B14268212.png)
![2-[2-(2-Iodophenyl)ethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14268217.png)
![1,1'-[(1,3-Diphenyldiboroxane-1,3-diyl)bis(oxy)]dipyrrolidine](/img/structure/B14268228.png)
![3-Buten-1-ol, 2-[(trimethylsilyl)methylene]-, (E)-](/img/structure/B14268246.png)
![N-([1,1'-Biphenyl]-2-yl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14268260.png)
